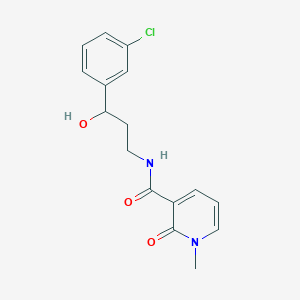
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H17ClN2O3 and its molecular weight is 320.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Similar compounds, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as inhibitors of oxidative phosphorylation . They function as ionophores, disrupting the proton gradient established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been shown to cause the gradual destruction of living cells and death of the organism .
生物活性
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings.
Chemical Structure and Synthesis
The compound features a dihydropyridine core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, starting from 3-chlorobenzaldehyde and hydroxypropylamine derivatives. The synthetic route may include condensation, reduction, and acylation processes to yield the final product with high purity and yield .
The biological activity of this compound can be attributed to its structural characteristics:
- Chlorinated Phenyl Group : This moiety may interact with hydrophobic pockets in proteins, influencing enzyme activities.
- Hydroxypropyl Chain : This structure can form hydrogen bonds with active sites of biomolecules, enhancing binding affinity.
- Dihydropyridine Core : Known for its role in calcium channel modulation, this core can influence intracellular calcium levels, affecting muscle contraction and neurotransmitter release .
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar dihydropyridine derivatives. For instance, compounds exhibiting structural similarities have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds could induce apoptosis in hypopharyngeal tumor cells, suggesting a mechanism involving mitochondrial pathways .
Cardiovascular Effects
Dihydropyridines are widely recognized as calcium channel blockers. This class of compounds has been associated with vasodilatory effects, reducing blood pressure by inhibiting calcium influx in vascular smooth muscle cells. The specific compound under discussion may exhibit similar cardiovascular effects through modulation of L-type calcium channels .
Research Findings and Case Studies
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
属性
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-19-9-3-6-13(16(19)22)15(21)18-8-7-14(20)11-4-2-5-12(17)10-11/h2-6,9-10,14,20H,7-8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTVPUWWLQVVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














